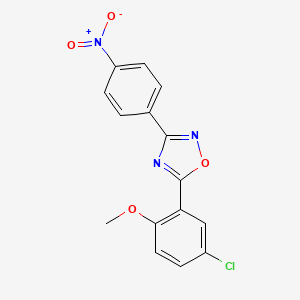
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide, also known as PTZNI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZNI is a tetrazole derivative of nicotinamide that has been synthesized using various methods.
Mecanismo De Acción
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including antioxidant, anti-inflammatory, and anticancer activities. This compound scavenges free radicals and reduces oxidative stress, which plays a crucial role in the pathogenesis of various diseases. Moreover, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, this compound induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. This compound also regulates the expression of various genes involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-propyl-2H-tetrazol-5-yl)nicotinamide in lab experiments is its potential therapeutic applications in various scientific research areas. Moreover, this compound is easy to synthesize and has a high yield using various methods. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are various future directions for the research on N-(2-propyl-2H-tetrazol-5-yl)nicotinamide, including investigating its potential therapeutic applications in other scientific research areas, such as diabetes and cardiovascular diseases. Moreover, further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways. Additionally, developing this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various scientific research areas. This compound exerts its therapeutic effects through various mechanisms of action, including antioxidant, anti-inflammatory, and anticancer activities. Although this compound has advantages and limitations for lab experiments, there are various future directions for the research on this compound, including investigating its potential therapeutic applications in other scientific research areas and developing this compound analogs with improved solubility and bioavailability.
Métodos De Síntesis
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide can be synthesized using various methods, including the reaction of nicotinamide with propyl azide and sodium azide in the presence of copper (I) iodide, or the reaction of nicotinamide with propyl bromide and sodium azide in the presence of copper (I) iodide. The yield of this compound using these methods ranges from 30% to 80%.
Aplicaciones Científicas De Investigación
N-(2-propyl-2H-tetrazol-5-yl)nicotinamide has shown potential therapeutic applications in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer activities. Studies have shown that this compound protects neurons from oxidative stress and reduces inflammation in animal models. Moreover, this compound has also demonstrated anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-(2-propyltetrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-6-16-14-10(13-15-16)12-9(17)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOASPRKQNFEBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)


![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)
